
Enalaprilat
概要
説明
エナラプリラートは、広く使用されているアンジオテンシン変換酵素(ACE)阻害剤であるエナラプリルの活性代謝物です。それは、別のACE阻害剤であるカプトプリルの限界を克服するために開発された最初のジカルボキシレート含有ACE阻害剤です。 エナラプリラートは、経口療法が現実的ではない場合に、高血圧と心不全の管理に主に使用されます .
2. 製法
合成経路と反応条件: エナラプリラートは、プロドラッグであるエナラプリルから合成されます。合成には、体内にあるさまざまなエステラーゼによるエナラプリルのエナラプリラートへの加水分解が含まれます。 エナラプリル自体の調製には、L-アラニンのL-プロリンとの縮合、続いてエタノールとのエステル化によるエナラプリルの形成が含まれます .
工業的製造方法: エナラプリラートの工業的製造には、エナラプリルの合成、続いて加水分解が含まれます。 このプロセスには、エナラプリルマレイン酸塩と担体、アルカリ性ナトリウム化合物、水を混合し、その後、湿った塊を乾燥させてさらに錠剤に加工することが含まれます .
準備方法
Synthetic Routes and Reaction Conditions: Enalaprilat is synthesized from enalapril, which is a prodrug. The synthesis involves the hydrolysis of enalapril to this compound by various esterases in the body. The preparation of enalapril itself involves the condensation of L-alanine with L-proline, followed by esterification with ethanol to form enalapril .
Industrial Production Methods: Industrial production of this compound involves the synthesis of enalapril, followed by its hydrolysis. The process includes mixing enalapril maleate with a carrier, an alkaline sodium compound, and water, followed by drying the wet mass and further processing into tablets .
化学反応の分析
反応の種類: エナラプリラートは、加水分解、酸化、還元などのさまざまな化学反応を受けます。
一般的な試薬と条件:
加水分解: エナラプリルは、体内にあるエステラーゼによってエナラプリラートに加水分解されます。
酸化と還元: エナラプリラートは、特定の条件下で酸化と還元反応を受ける可能性がありますが、これは薬理学的用途ではあまり一般的ではありません。
生成される主要な生成物: エナラプリルの加水分解から生成される主要な生成物は、エナラプリラートです。 その他のマイナーな生成物には、酸化と還元反応を通じて形成されるさまざまな代謝物が含まれる可能性があります .
4. 科学研究の応用
エナラプリラートには、いくつかの科学研究の応用があります。
化学: ACE阻害とジカルボキシレート含有阻害剤の効果を研究するためのモデル化合物として使用されます。
生物学: レニン・アンジオテンシン・アルドステロン系などのさまざまな生物学的経路に対する効果について調査されています。
医学: 高血圧と心不全の治療に広く使用されています。糖尿病性腎症やその他の心臓血管疾患における潜在的な利点についても研究されています。
科学的研究の応用
Introduction to Enalaprilat
This compound is the active metabolite of enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in clinical practice for managing hypertension and heart failure. Its applications extend beyond basic antihypertensive therapy, encompassing various clinical scenarios, including acute and chronic heart failure management, renal protection in diabetic patients, and more. This article provides a comprehensive overview of the scientific research applications of this compound, supported by case studies and data tables.
Hypertension Management
This compound is primarily indicated for the management of hypertension, particularly when oral therapy is impractical. Studies have shown that this compound can effectively lower blood pressure in hypertensive patients, especially in acute settings where rapid intervention is necessary.
Key Findings:
- In a study comparing this compound with furosemide, the combination demonstrated additive effects on blood pressure reduction .
- The efficacy of this compound in achieving blood pressure targets has been documented in various patient demographics, including those with resistant hypertension .
Heart Failure Treatment
This compound plays a crucial role in treating heart failure, particularly in patients with reduced ejection fraction. It has been shown to improve symptoms and reduce mortality rates among patients with severe congestive heart failure.
Case Study:
- A randomized controlled trial involving 253 patients with severe congestive heart failure found that the addition of this compound to conventional therapy resulted in a 40% reduction in mortality over six months compared to placebo .
Renal Protection
This compound is also utilized for renal protection, particularly in diabetic patients. ACE inhibitors like this compound help mitigate diabetic nephropathy by reducing intraglomerular pressure.
Research Insights:
- A study highlighted that this compound significantly decreased proteinuria and stabilized renal function in diabetic patients over a follow-up period .
Post-Myocardial Infarction Therapy
Following myocardial infarction, this compound is often used to improve patient outcomes by reducing left ventricular remodeling and preventing further cardiac events.
Clinical Evidence:
- Research indicates that early administration of this compound post-myocardial infarction can lead to improved survival rates and reduced incidence of heart failure .
Comparative Efficacy
To illustrate the effectiveness of this compound compared to other antihypertensive agents, a summary table of key studies is provided below:
Safety Profile
While this compound is generally well-tolerated, certain adverse effects have been noted, particularly angioedema. The incidence of angioedema associated with enalapril was found to be higher in certain populations, particularly among African American patients .
Safety Insights:
作用機序
エナラプリラートは、アンジオテンシン変換酵素(ACE)を阻害することによってその効果を発揮し、アンジオテンシンIのアンジオテンシンIIへの変換を防ぎます。アンジオテンシンIIは、血圧を上昇させ、腎臓でのナトリウム再吸収を促進する強力な血管収縮剤です。 ACEを阻害することによって、エナラプリラートはアンジオテンシンIIのレベルを低下させ、血管拡張、血圧低下、および血液量の減少につながります .
類似の化合物:
カプトプリル: カルボン酸基ではなくチオール基を含む最初のACE阻害剤。
リシノプリル: 作用機序が似ていますが、薬物動態特性が異なる別のACE阻害剤。
ラミプリル: エナラプリラートと比較して作用時間が長いACE阻害剤。
エナラプリラートの独自性: エナラプリラートは、ジカルボキシレート構造のために、カプトプリルとは異なるイオン化特性を示す点が特徴です。 この構造上の違いにより、エナラプリラートは、経口投与が可能な他のACE阻害剤とは異なり、静脈内投与にのみ適しています .
類似化合物との比較
Captopril: The first ACE inhibitor, containing a thiol group instead of a carboxylic acid group.
Lisinopril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ramipril: An ACE inhibitor with a longer duration of action compared to enalaprilat.
Uniqueness of this compound: this compound is unique due to its dicarboxylate structure, which provides a different ionization characteristic compared to captopril. This structural difference results in this compound being suitable only for intravenous administration, unlike other ACE inhibitors that can be administered orally .
生物活性
Enalaprilat is the active metabolite of the prodrug enalapril, primarily used as an antihypertensive agent. It functions by inhibiting the angiotensin-converting enzyme (ACE), leading to a cascade of physiological effects that lower blood pressure. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.
This compound inhibits ACE, which converts angiotensin I to angiotensin II, a potent vasoconstrictor. The inhibition of this enzyme results in:
- Decreased Angiotensin II Levels : This leads to reduced vasoconstriction and lower blood pressure.
- Increased Plasma Renin Activity : Due to the loss of feedback inhibition by angiotensin II.
- Decreased Aldosterone Secretion : Although aldosterone levels may normalize with long-term use .
The overall effect is vasodilation and reduced vascular resistance, which are critical for managing hypertension. Additionally, this compound may influence bradykinin levels due to the structural similarity between ACE and kininase I, potentially contributing to its therapeutic effects .
Pharmacokinetics
This compound is poorly absorbed when taken orally; therefore, it is primarily administered intravenously. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | 40% (as this compound) |
Absorption | 60% from oral enalapril |
Protein Binding | ~50% |
Volume of Distribution | Not well established |
Half-Life | Approximately 11 hours |
Elimination Route | Renal excretion |
The pharmacokinetics can be altered in patients with renal impairment, leading to increased accumulation of this compound .
Clinical Efficacy
This compound has been evaluated in numerous clinical trials for its efficacy in treating hypertension and heart failure. A notable multicenter trial assessed its effectiveness in patients with essential hypertension:
- Study Design : Open-label, prospective study involving 265 patients.
- Results : Normotension achieved in 73% of younger patients, 50% of middle-aged patients, and 56% of older patients after eight weeks of treatment with doses ranging from 5 to 40 mg daily .
Another study compared enalapril with sacubitril-valsartan in heart failure patients, finding no significant difference in reducing central aortic stiffness but highlighting enalapril's role in managing heart failure symptoms .
Case Studies
- Case Study on Elderly Patients :
- Comparative Study with Omapatrilat :
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25)/t12-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFZMUMEGBBDTC-QEJZJMRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84680-54-6 (Parent) | |
Record name | Enalaprilat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048975 | |
Record name | Enalapril acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Enalaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Enalaprilat is the active metabolite of the orally available pro-drug, enalapril. Used in the treatment of hypertension, enalapril is an ACE inhibitor that prevents Angiotensin Converting Enzyme (ACE) from transforming angiotensin I into angiotensin II. As angiotensin II is responsible for vasoconstriction and sodium reabsorption in the proximal tubule of the kidney, down-regulation of this protein results in reduced blood pressure and blood fluid volume | |
Record name | Enalaprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
76420-72-9, 84680-54-6 | |
Record name | Enalaprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76420-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enalaprilat | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enalaprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enalaprilat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Enalapril acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Enalaprilat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENALAPRILAT ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q508Q118JM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Enalaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 - 151 °C | |
Record name | Enalaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041886 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。